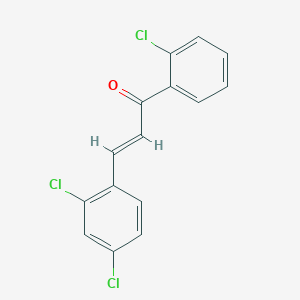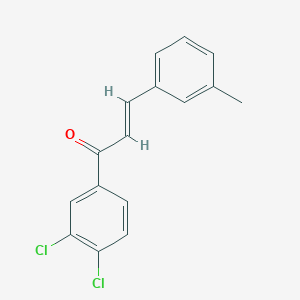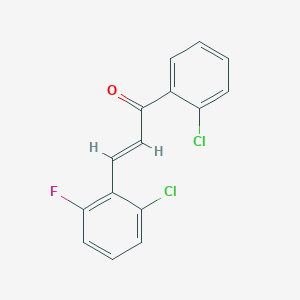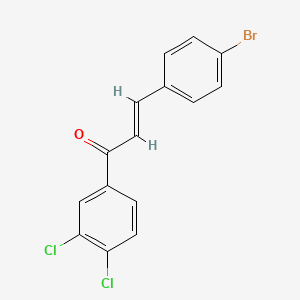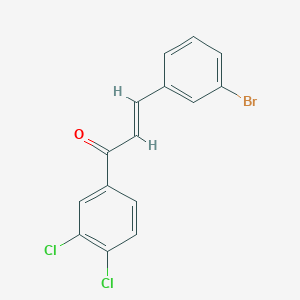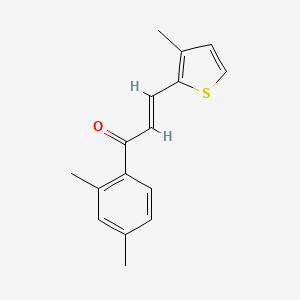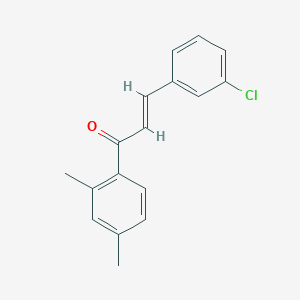
(2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one, also known as 3-Chloro-2,4-dimethylphenylprop-2-en-1-one, is a compound found in various plants and animals. It is a colorless, crystalline solid with a molecular weight of 279.64 g/mol. This compound has been studied for its potential applications in various scientific fields, such as drug synthesis, organic chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
(2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-dimethylphenylprop-2-en-1-one has been studied for its potential applications in various scientific fields. In organic chemistry, this compound has been used as a reagent in the synthesis of various compounds, such as indoles, oxazoles, and thiazoles. In biochemistry, this compound has been studied for its potential use in drug synthesis, as it can be used to synthesize various biologically active substances, such as anti-inflammatory agents, antibiotics, and antineoplastic agents. In addition, this compound has also been studied for its potential use in the synthesis of various polymers, such as polyurethanes and polycarbonates.
Mecanismo De Acción
The mechanism of action of (2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-dimethylphenylprop-2-en-1-one is not yet fully understood. However, it is believed that this compound acts as an inhibitor of various enzymes, such as cyclooxygenase and lipoxygenase. In addition, this compound has also been found to have anti-inflammatory and antineoplastic properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-dimethylphenylprop-2-en-1-one have not yet been fully understood. However, this compound has been found to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase. In addition, this compound has also been found to have anti-inflammatory and antineoplastic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-dimethylphenylprop-2-en-1-one in laboratory experiments include its high yield, low cost, and easy availability. In addition, this compound is also relatively stable and can be stored for long periods of time. However, this compound is also prone to hydrolysis and oxidation, which can limit its use in certain experiments.
Direcciones Futuras
The potential future directions for (2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-dimethylphenylprop-2-en-1-one include further research into its mechanism of action, as well as its potential applications in drug synthesis and other scientific fields. In addition, further research could also focus on the development of new synthesis methods for this compound, as well as the development of new methods for its use in laboratory experiments. Finally, further research could also focus on the potential therapeutic and pharmacological effects of this compound.
Métodos De Síntesis
The synthesis of (2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-dimethylphenylprop-2-en-1-one is typically achieved through a reaction between 2,4-dimethylphenylprop-2-en-1-one and chloroform in the presence of a base, such as potassium hydroxide. This reaction yields the desired compound in a high yield.
Propiedades
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO/c1-12-6-8-16(13(2)10-12)17(19)9-7-14-4-3-5-15(18)11-14/h3-11H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTSOYYRBPZRGX-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346472.png)
